

Aureonitol: A Fungal-Derived Tetrahydrofuran with Potent Anti-Influenza Activity

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Compound of Interest

Compound Name: Aureonitol

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A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of **Aureonitol**, a natural product derived from fungi, and its activity as a promising anti-influenza agent. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antiviral compounds. This guide details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize **Aureonitol**'s effects on the influenza virus.

Executive Summary

Influenza remains a significant global health concern, necessitating the discovery of new antiviral agents to combat seasonal epidemics, pandemic threats, and the emergence of drug-resistant strains.^{[1][2][3][4][5]} **Aureonitol**, a tetrahydrofuran derivative isolated from fungi, has demonstrated potent inhibitory activity against both influenza A and B viruses. Its primary mechanism of action involves the direct targeting of the viral surface glycoprotein hemagglutinin (HA), preventing the initial and critical step of viral attachment to host cells. With a high selectivity index, **Aureonitol** presents a promising scaffold for the development of a new class of anti-influenza therapeutics.

Quantitative Data on Anti-Influenza Activity

The antiviral efficacy and cytotoxic profile of **Aureonitol** have been quantitatively assessed through various in vitro assays. The data is summarized in the tables below for clear

comparison.

Table 1: In Vitro Efficacy of **Aureonitol** against Influenza A Virus (A/H3N2)

Multiplicity of Infection (MOI)	Time Post-Infection (hours)	EC ₅₀ (nM)
0.01	24	30
0.05	24	100
0.1	24	183
0.01	48	48
0.05	48	121
0.1	48	201

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Cytotoxicity and Selectivity Index of **Aureonitol**

Parameter	Cell Line	Value
CC ₅₀ (μM)	Madin-Darby Canine Kidney (MDCK)	1426
Selectivity Index (SI) vs. A(H3N2) at MOI 0.05	MDCK	>14,260

CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of cells. Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI indicates a more favorable safety profile.

Table 3: Hemagglutination Inhibition and Neuraminidase Activity of **Aureonitol**

Assay	Influenza Strains	Result
Hemagglutination Inhibition (MIC, nM)	Various Influenza A and B	60 - 200
Neuraminidase Inhibition (IC ₅₀ , nM)	Influenza A (H3N2)	> 1000
Neuraminidase Inhibition (IC ₅₀ , nM) - Oseltamivir Control	Influenza A (H3N2)	0.1 ± 0.012

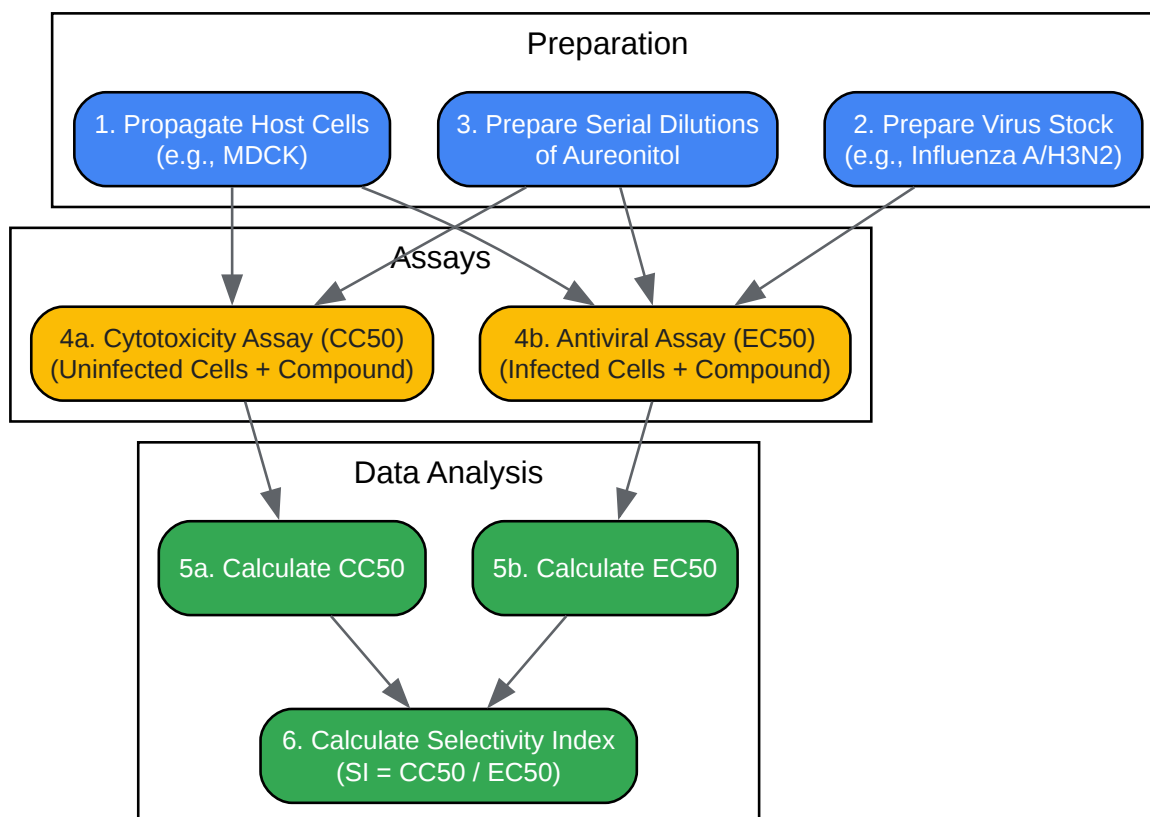
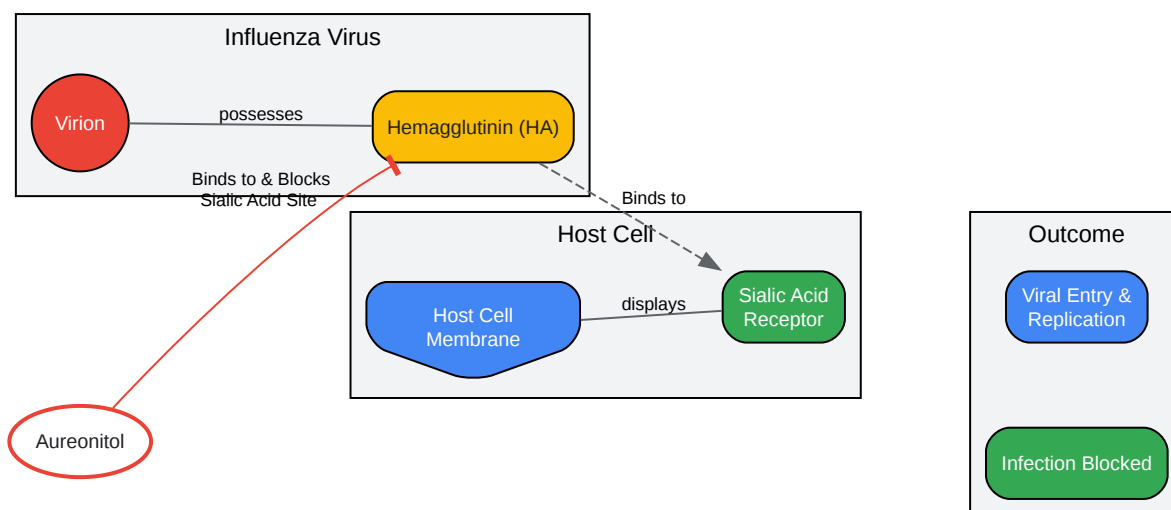
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

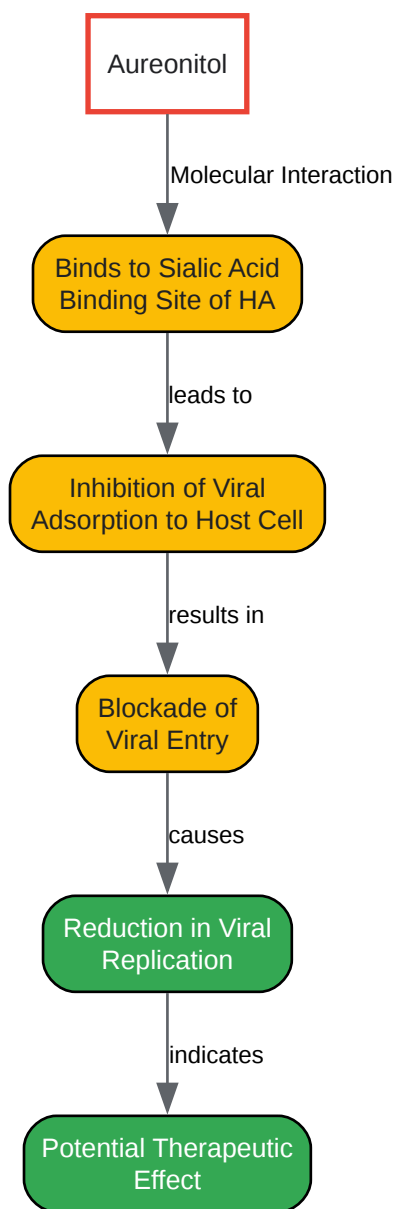
Mechanism of Action: Targeting Viral Entry

Aureonitol's anti-influenza activity stems from its ability to interfere with the initial stages of the viral life cycle. Unlike neuraminidase inhibitors, which prevent the release of new virions from infected cells, **Aureonitol** acts as an entry inhibitor.

Molecular modeling studies have revealed that **Aureonitol** docks into the highly conserved sialic acid binding site on the globular head of the hemagglutinin protein. By occupying this pocket, **Aureonitol** physically blocks the interaction between HA and the sialic acid receptors on the surface of host cells. This inhibition of viral attachment (adsorption) is a critical first step, thereby preventing the virus from entering the cell and initiating replication.

The following diagram illustrates the proposed mechanism of action.





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